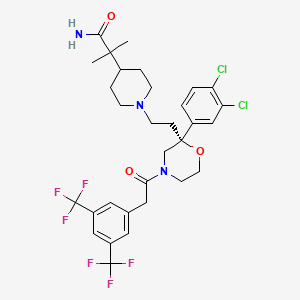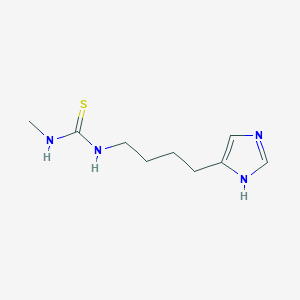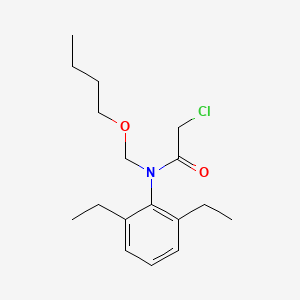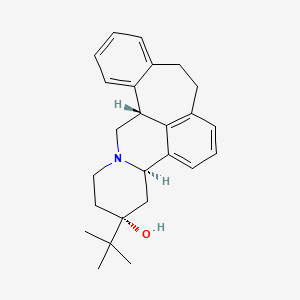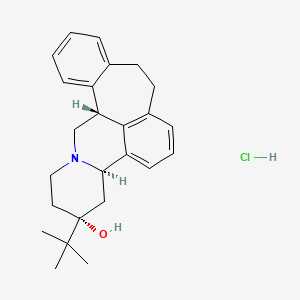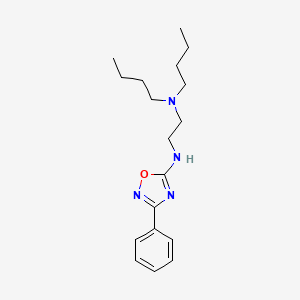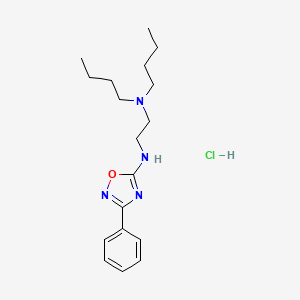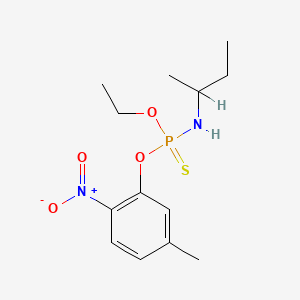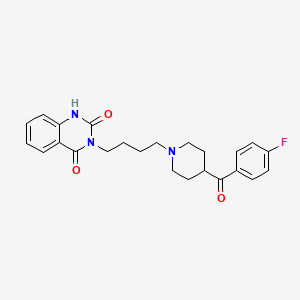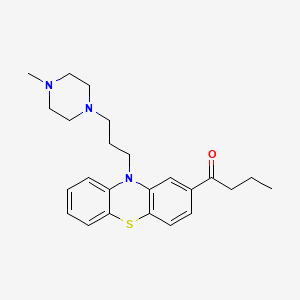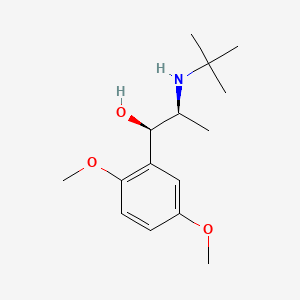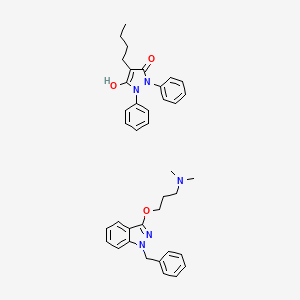![molecular formula C14H11NO3 B1668148 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione CAS No. 39674-97-0](/img/structure/B1668148.png)
4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione
Overview
Description
BVT 948 is a non-competitive, irreversible inhibitor of protein tyrosine phosphatases (PTPs). It is known for its ability to enhance insulin signaling and inhibit several cytochrome P450 isoforms and lysine methyltransferase SETD8. The compound has a molecular formula of C14H11NO3 and a molecular weight of 241.25 g/mol .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activities mentioned above .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The compound’s solubility data in different solvents over a certain temperature range has been examined , which could provide insights into its bioavailability.
Result of Action
Compounds with similar structures have been reported to have various biological activities, which could suggest potential molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s solubility in different solvents over a certain temperature range has been examined , which could provide insights into how environmental factors might influence its action.
Biochemical Analysis
Biochemical Properties
BVT 948 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases (PTPs). It displays irreversible inhibition through the catalysis of hydrogen peroxide-dependent oxidation of PTPs . This inhibition enhances insulin signaling in vitro and improves insulin tolerance in ob/ob mice in vivo . Additionally, BVT 948 inhibits several cytochrome P450 isoforms, which are essential enzymes involved in drug metabolism .
Cellular Effects
BVT 948 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism in cells . This compound also promotes cell migration and induces the expression of matrix metalloproteinase-9 (MMP-9) in MCF-7 breast cancer cells . These effects highlight the potential therapeutic applications of BVT 948 in metabolic disorders and cancer treatment.
Molecular Mechanism
At the molecular level, BVT 948 exerts its effects by binding to protein tyrosine phosphatases and catalyzing their oxidation through hydrogen peroxide-dependent mechanisms . This irreversible inhibition prevents the dephosphorylation of tyrosine residues on target proteins, thereby enhancing insulin signaling and other cellular processes . Additionally, BVT 948 inhibits cytochrome P450 isoforms, which affects drug metabolism and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BVT 948 have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that BVT 948 enhances insulin signaling and insulin tolerance in ob/ob mice over extended periods
Dosage Effects in Animal Models
The effects of BVT 948 vary with different dosages in animal models. At lower doses, BVT 948 enhances insulin signaling and improves insulin tolerance without causing significant adverse effects . At higher doses, BVT 948 may exhibit toxic effects, including inhibition of cytochrome P450 isoforms, which can impact drug metabolism and lead to potential toxicity . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of BVT 948 while minimizing adverse effects.
Metabolic Pathways
BVT 948 is involved in metabolic pathways related to insulin signaling and drug metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism . Additionally, BVT 948 inhibits cytochrome P450 isoforms, affecting the metabolism of various drugs and endogenous compounds . These interactions highlight the importance of understanding the metabolic pathways influenced by BVT 948 for its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, BVT 948 is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to enter cells and interact with target proteins, such as protein tyrosine phosphatases and cytochrome P450 isoforms . The distribution of BVT 948 within different cellular compartments and tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of BVT 948 plays a crucial role in its activity and function. BVT 948 is known to interact with protein tyrosine phosphatases and cytochrome P450 isoforms within specific cellular compartments . The targeting signals and post-translational modifications that direct BVT 948 to these compartments are essential for its inhibitory effects on these enzymes. Understanding the subcellular localization of BVT 948 can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
BVT 948 is synthesized through a series of chemical reactions involving the formation of its core structure, 4-hydroxy-3,3-dimethyl-2H-benz[g]indole-2,5(3H)-dione. The synthetic route typically involves the following steps:
Formation of the indole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of hydroxyl and carbonyl groups to form the final structure.
Industrial Production Methods
Industrial production of BVT 948 involves optimizing the synthetic route for large-scale production. This includes:
Reaction optimization: Adjusting reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BVT 948 undergoes several types of chemical reactions, including:
Oxidation: Facilitates the oxidation of the catalytic cysteine residue by hydrogen peroxide.
Inhibition: Inhibits redox-sensitive cytochrome P450 isoforms and protein methyltransferases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Major Products Formed
The major products formed from these reactions include oxidized forms of the target enzymes and inhibited enzyme complexes .
Scientific Research Applications
BVT 948 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases and cytochrome P450 isoforms.
Biology: Investigates the role of PTPs in cellular signaling pathways.
Medicine: Explores potential therapeutic applications in enhancing insulin signaling and treating diseases like diabetes and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Alexidine dihydrochloride: Another PTP inhibitor with similar inhibitory effects on PTPs and cytochrome P450 isoforms.
Vanadate: A well-known PTP inhibitor but with different mechanisms and specificity.
Uniqueness
BVT 948 is unique due to its non-competitive, irreversible inhibition mechanism and its ability to enhance insulin signaling without affecting the duration of the signal. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBUXODFQZPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424993 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39674-97-0 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


